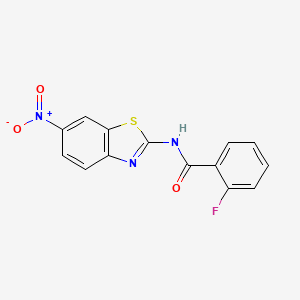

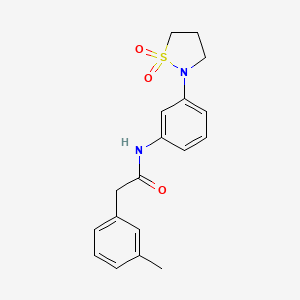

2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as substituted 6-fluorobenzothiazole diamides, involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The chemical structures of the synthesized compounds are substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and also by X-ray diffraction .

Molecular Structure Analysis

Thiazoles, which include benzothiazoles, are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 2-arylbenzothiazoles, have been extensively studied . These reactions often involve the coupling between aromatic aldehydes and o-aminothiophenols .

科学的研究の応用

Synthesis and Biological Activity

- The synthesis of novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds and their screening for anti-microbial activity highlighted the therapeutic potential of fluoro-substituted benzothiazole derivatives. These compounds were synthesized from 3-chloro-4fluoro aniline and evaluated for antimicrobial activities, demonstrating the wide pharmacological interest in benzothiazole derivatives (V. Jagtap et al., 2010).

Antitumor Agents

- Research on the synthesis and biological evaluation of benzothiazole derivatives, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, indicated their potent in vivo inhibitory effects on tumor growth. This study underscores the potential of benzothiazole derivatives as antitumor agents (Masao Yoshida et al., 2005).

Synthesis and Antitumor Evaluation

- Novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents were synthesized and evaluated for their cytostatic activities against various human cell lines, including cervical, breast, colon, and laryngeal carcinoma. This study provides insights into the structure-activity relationships of benzothiazole derivatives and their therapeutic potential (L. Racané et al., 2006).

Fluorescent Sensors

- The development of benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ demonstrates the application of benzothiazole derivatives in chemical sensing. These sensors showed significant absorption and emission spectral changes upon coordination with Al3+/Zn2+ and Al3+, respectively, indicating their capability for detecting these analytes (G. Suman et al., 2019).

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to exhibit significant inhibitory activity against mycobacterium tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the bacteria.

Biochemical Pathways

It is likely that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to downstream effects that inhibit the growth or survival of the bacteria .

Result of Action

Given the reported inhibitory activity of benzothiazole derivatives against mycobacterium tuberculosis , it is likely that the compound leads to molecular and cellular changes that inhibit the growth or survival of the bacteria.

特性

IUPAC Name |

2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBCYMUOYNFGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2420298.png)

![Butyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2420304.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2420308.png)

![N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B2420309.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2420317.png)

![2-Chloro-1-[(3S,5R)-3-methyl-5-phenylmorpholin-4-yl]propan-1-one](/img/structure/B2420318.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)